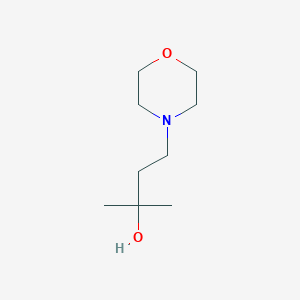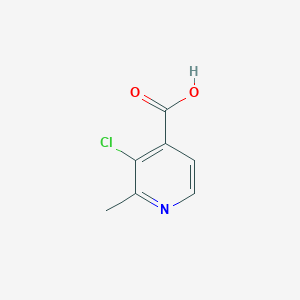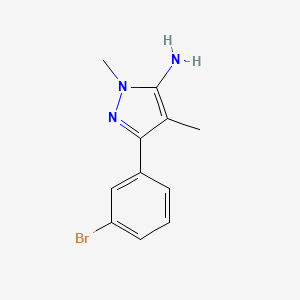
2-Methyl-4-morpholinobutan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-morpholinobutan-2-ol is an organic compound with the molecular formula C9H19NO2 It is a morpholine derivative, which means it contains a morpholine ring—a six-membered ring with one nitrogen atom and one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-morpholinobutan-2-ol typically involves the reaction of morpholine with 2-methyl-2-butanol under specific conditions. One common method is the Grignard reaction, where a Grignard reagent (such as methylmagnesium bromide) reacts with morpholine to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Grignard reactions or other catalytic processes. The choice of method depends on factors such as cost, yield, and purity requirements. Industrial production often requires stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize the yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-4-morpholinobutan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The morpholine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine or bromine) or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the morpholine ring, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-morpholinobutan-2-ol has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development or as a model compound in pharmacokinetic studies.
Industry: In industrial applications, it may be used as a solvent, a stabilizer, or an intermediate in the production of other chemicals.
Wirkmechanismus
The mechanism of action of 2-Methyl-4-morpholinobutan-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The morpholine ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The exact molecular targets and pathways involved vary based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-4-morpholinobutan-2-amine: This compound is similar in structure but contains an amine group instead of a hydroxyl group.
2-Methyl-4-phenylbutan-2-ol: Another similar compound with a phenyl group instead of a morpholine ring.
4-Morpholinobutan-2-ol: Lacks the methyl group at the second position but retains the morpholine ring and hydroxyl group.
Uniqueness
2-Methyl-4-morpholinobutan-2-ol is unique due to the presence of both a morpholine ring and a hydroxyl group, which confer distinct chemical properties
Eigenschaften
Molekularformel |
C9H19NO2 |
|---|---|
Molekulargewicht |
173.25 g/mol |
IUPAC-Name |
2-methyl-4-morpholin-4-ylbutan-2-ol |
InChI |
InChI=1S/C9H19NO2/c1-9(2,11)3-4-10-5-7-12-8-6-10/h11H,3-8H2,1-2H3 |
InChI-Schlüssel |
OSHHCQBAFDJHIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCN1CCOCC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















